![molecular formula C9H6N2O4S2 B2436531 [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid CAS No. 1653-46-9](/img/structure/B2436531.png)
[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid
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Overview
Description
“[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid” is a chemical compound with the IUPAC name 2-((6-nitro-1H-1λ3-benzo[d]thiazol-2-yl)thio)acetic acid . It has a molecular weight of 271.3 .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling between aromatic aldehydes and o-aminothiophenols . In one method, α-keto acids and 2,2’-disulfanediyldianiline are used as substrates, and sodium metabisulfite is used as a catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N2O4S2/c12-8(13)4-16-9-10-6-2-1-5(11(14)15)3-7(6)17-9/h1-3,17H,4H2,(H,12,13) . This indicates the presence of a benzothiazole ring with a nitro group at the 6th position and a thioacetic acid group attached to the 2nd position of the benzothiazole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.3 . It is recommended to be stored at a temperature between 28°C .Scientific Research Applications
- [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid derivatives have shown promising anticancer potential. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds exhibit cytotoxicity by interfering with cell proliferation and inducing apoptosis .
- The benzothiazole ring system is known for its anti-inflammatory activity. [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid derivatives may inhibit inflammatory pathways, making them relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
- Some benzothiazole derivatives possess antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative stress. [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid derivatives could contribute to antioxidant-based therapies .
- Researchers have investigated the inhibitory effects of these compounds on specific enzymes. For instance, they may target kinases or proteases involved in disease pathways .
- The benzothiazole ring system exhibits fluorescence properties. Incorporating [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid into fluorescent materials could lead to applications in imaging, sensors, or optoelectronics .
- Benzothiazole derivatives have been explored as plant growth regulators. They can influence plant growth, development, and stress responses. [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid derivatives might find use in agriculture .
Anticancer Activity
Anti-Inflammatory Properties
Antioxidant Effects
Enzyme Inhibition
Fluorescent Materials
Plant Growth Regulators
Future Directions
Benzothiazole derivatives, including “[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid”, have a high degree of structural diversity and exhibit a wide range of pharmacological properties . This makes them valuable for the investigation of novel therapeutics. Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S2/c12-8(13)4-16-9-10-6-2-1-5(11(14)15)3-7(6)17-9/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPUEHHQKFLQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid |
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